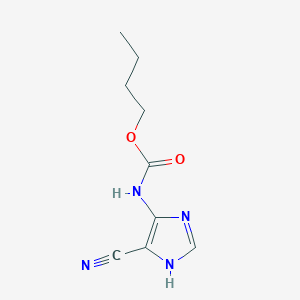![molecular formula C26H38NaO3PS B12934983 Sodium 2'-(di-tert-butylphosphino)-2,6-diisopropyl-[1,1'-biphenyl]-4-sulfonate](/img/structure/B12934983.png)
Sodium 2'-(di-tert-butylphosphino)-2,6-diisopropyl-[1,1'-biphenyl]-4-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 2’-(di-tert-butylphosphino)-2,6-diisopropyl-[1,1’-biphenyl]-4-sulfonate is an organophosphorus compound known for its unique structural properties and reactivity. This compound is often used as a ligand in various catalytic processes, particularly in palladium-catalyzed cross-coupling reactions. Its structure includes a biphenyl backbone with di-tert-butylphosphino and sulfonate groups, which contribute to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 2’-(di-tert-butylphosphino)-2,6-diisopropyl-[1,1’-biphenyl]-4-sulfonate typically involves the following steps:
Formation of the Biphenyl Backbone: The biphenyl backbone is synthesized through a Suzuki-Miyaura cross-coupling reaction, where an aryl halide reacts with an aryl boronic acid in the presence of a palladium catalyst and a base.
Introduction of the Phosphino Group: The di-tert-butylphosphino group is introduced via a nucleophilic substitution reaction, where a suitable phosphine precursor reacts with the biphenyl intermediate.
Sulfonation: The final step involves the sulfonation of the biphenyl intermediate to introduce the sulfonate group, typically using a sulfonating agent such as chlorosulfonic acid.
Industrial Production Methods
In industrial settings, the production of Sodium 2’-(di-tert-butylphosphino)-2,6-diisopropyl-[1,1’-biphenyl]-4-sulfonate follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Sodium 2’-(di-tert-butylphosphino)-2,6-diisopropyl-[1,1’-biphenyl]-4-sulfonate undergoes various types of chemical reactions, including:
Oxidation: The phosphino group can be oxidized to form phosphine oxides.
Reduction: The compound can participate in reduction reactions, particularly in the presence of reducing agents like sodium borohydride.
Substitution: The sulfonate group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols are used in substitution reactions.
Major Products
The major products formed from these reactions include phosphine oxides, reduced biphenyl derivatives, and various substituted biphenyl compounds.
Aplicaciones Científicas De Investigación
Sodium 2’-(di-tert-butylphosphino)-2,6-diisopropyl-[1,1’-biphenyl]-4-sulfonate has a wide range of scientific research applications:
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It plays a role in the development of new drugs and therapeutic agents, particularly in the field of cancer research.
Industry: The compound is used in the production of fine chemicals, polymers, and advanced materials.
Mecanismo De Acción
The mechanism of action of Sodium 2’-(di-tert-butylphosphino)-2,6-diisopropyl-[1,1’-biphenyl]-4-sulfonate involves its role as a ligand in catalytic processes. The phosphino group coordinates with transition metals, such as palladium, to form active catalytic complexes. These complexes facilitate various chemical transformations by stabilizing reaction intermediates and lowering activation energies. The sulfonate group enhances the solubility and stability of the compound in aqueous and polar organic solvents .
Comparación Con Compuestos Similares
Similar Compounds
2-(Di-tert-butylphosphino)biphenyl: Similar in structure but lacks the sulfonate group, making it less soluble in polar solvents.
tBuBrettPhos: Contains additional substituents on the biphenyl backbone, offering different steric and electronic properties.
Me4tButylXphos: Features tetramethyl groups, providing increased steric hindrance and unique reactivity.
Uniqueness
Sodium 2’-(di-tert-butylphosphino)-2,6-diisopropyl-[1,1’-biphenyl]-4-sulfonate is unique due to its combination of phosphino and sulfonate groups, which provide both high reactivity and solubility. This dual functionality makes it a versatile ligand in various catalytic processes, particularly in aqueous and polar organic media.
Propiedades
Fórmula molecular |
C26H38NaO3PS |
|---|---|
Peso molecular |
484.6 g/mol |
Nombre IUPAC |
sodium;4-(2-ditert-butylphosphanylphenyl)-3,5-di(propan-2-yl)benzenesulfonate |
InChI |
InChI=1S/C26H39O3PS.Na/c1-17(2)21-15-19(31(27,28)29)16-22(18(3)4)24(21)20-13-11-12-14-23(20)30(25(5,6)7)26(8,9)10;/h11-18H,1-10H3,(H,27,28,29);/q;+1/p-1 |
Clave InChI |
DUZAWIYUGRFHRF-UHFFFAOYSA-M |
SMILES canónico |
CC(C)C1=CC(=CC(=C1C2=CC=CC=C2P(C(C)(C)C)C(C)(C)C)C(C)C)S(=O)(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


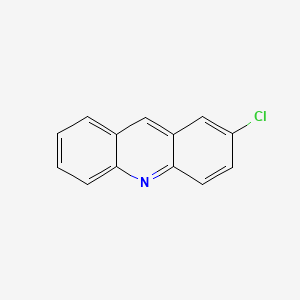
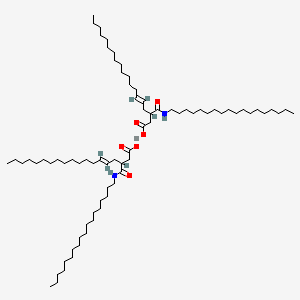
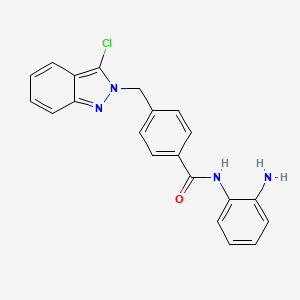

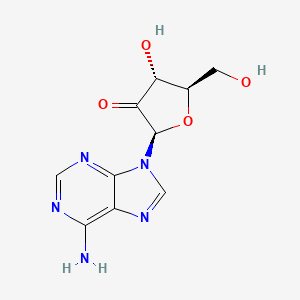
![4-(5-Methoxy-7-methyl-1H-indol-1-yl)-2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B12934943.png)
![2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetic acid](/img/structure/B12934958.png)
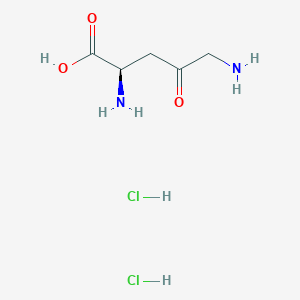
![N-[3-(Decyloxy)-2-hydroxypropyl]-L-histidine](/img/structure/B12934969.png)
![2-Aminospiro[3.3]heptane-2,6-dicarboxylic acid](/img/structure/B12934970.png)
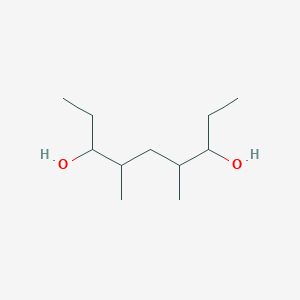
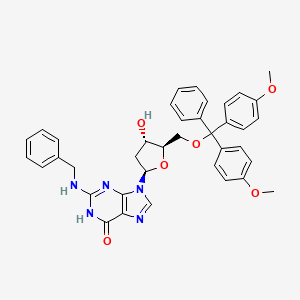
![N-(3-{[5-(1H-Imidazol-1-yl)pentyl]oxy}phenyl)pyridine-3-carboxamide](/img/structure/B12934992.png)
